molecular formula C15H13N3O3S B2823127 3,5-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-54-3

3,5-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2823127
CAS No.: 1004052-54-3
M. Wt: 315.35
InChI Key: PVQBQSGMPXETPN-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic small molecule featuring a thieno[2,3-d]pyrimidine core fused with a benzamide scaffold substituted with methoxy groups at the 3- and 5-positions.

Properties

IUPAC Name

3,5-dimethoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-20-10-5-9(6-11(7-10)21-2)14(19)18-13-12-3-4-22-15(12)17-8-16-13/h3-8H,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQBQSGMPXETPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C3C=CSC3=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3,5-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions due to its unique structural features.

Biology

The compound exhibits significant potential in biological studies:

  • Enzyme Inhibition : It has been shown to inhibit cytochrome bd oxidase, an enzyme associated with Mycobacterium tuberculosis. This suggests potential applications in developing anti-tuberculosis therapies.
  • Anticancer Activity : Research indicates that thienopyrimidine derivatives can inhibit the proliferation of various cancer cell lines. For instance, studies demonstrated that this compound effectively inhibited breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .

Medicine

In the medical field, 3,5-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has been investigated for:

  • Anticancer Properties : It has shown promising results against multiple cancer types by targeting specific pathways involved in tumor growth. For example, it has been noted for its ability to inhibit Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many tumors .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various pathogens, indicating its potential as a therapeutic agent in infectious diseases .

Anticancer Studies

A study focusing on the cytotoxicity of thienopyrimidine derivatives against breast cancer cell lines revealed that compounds similar to 3,5-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide exhibited significant inhibitory effects on cell proliferation. These studies utilized MTT assays to quantify cell viability post-treatment with various concentrations of the compound .

Enzyme Inhibition Studies

Research assessing the inhibition of PI3K isoforms demonstrated that derivatives of thienopyrimidine showed substantial inhibitory activity against PI3Kβ and PI3Kγ isoforms. This highlights their potential as targeted therapies for cancers characterized by aberrant PI3K signaling pathways.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to derivatives sharing the thieno[2,3-d]pyrimidine scaffold or benzamide-linked substituents. Below is a detailed analysis based on structural and functional analogs identified in the evidence:

Substituent Position and Electronic Effects

  • 3,4-Dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (): This analog differs in the methoxy group positions (3,4 vs. 3,5). Methoxy groups at the 3- and 5-positions in the target compound likely enhance π-π stacking interactions with hydrophobic enzyme pockets .
  • N-(2-Thiomorpholinothieno[2,3-d]pyrimidin-4-yl)benzamide derivatives (): These compounds replace methoxy groups with thiomorpholine, a sulfur-containing heterocycle. Thiomorpholine introduces both hydrophilicity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to methoxy-substituted analogs. Antimicrobial screening of these derivatives highlights the importance of substituent polarity in targeting microbial enzymes .

Functional Group Variations

  • Sulfonamides are classical enzyme inhibitors (e.g., carbonic anhydrase), suggesting divergent biological targets compared to benzamide-based compounds. The methoxy groups in the target compound may confer better metabolic stability than sulfonamides, which are prone to glucuronidation .
  • Methyl 4-(thieno[2,3-d]pyrimidin-4-yloxymethyl)benzoate (CAS 735339-99-8, ): The ester group in this analog is hydrolytically labile, contrasting with the stable amide bond in the target compound. This difference impacts bioavailability, as esters often serve as prodrugs. The methoxy groups in 3,5-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide may enhance lipophilicity, favoring passive diffusion across cell membranes .

Data Table: Structural and Functional Comparison

Compound Name / CAS Core Structure Key Substituents Biological Activity Notes
3,5-Dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide Thienopyrimidine + benzamide 3,5-dimethoxy Hypothesized antimicrobial activity
3,4-Dimethoxy analog () Thienopyrimidine + benzamide 3,4-dimethoxy Not reported
N-(2-Thiomorpholinothieno...) () Thienopyrimidine + benzamide Thiomorpholine Antibacterial, antifungal
5587-91-7 () Thienopyrimidine + sulfonamide Benzenesulfonamide Enzyme inhibition potential
735339-99-8 () Thienopyrimidine + ester Methyl ester Prodrug candidate

Biological Activity

3,5-Dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound belonging to the thienopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article reviews the synthesis, biological activity, and potential therapeutic uses of this compound based on various research findings.

Synthesis of 3,5-Dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

The synthesis of this compound typically involves cyclization reactions using thiophene derivatives and benzamide structures. The common synthetic routes include:

  • Cyclization of Amino-Thiophene Derivatives : Heating 3-amino-thiophene-2-carboxamide derivatives in acidic conditions (such as formic acid) to form thieno[2,3-d]pyrimidine structures.
  • Use of Substituted Benzamides : Modifying the benzamide moiety with methoxy groups to enhance biological activity.

The general reaction conditions and yields can vary based on specific substituents and reaction parameters.

Anticancer Properties

Research has shown that thienopyrimidine derivatives exhibit significant anticancer activity. In vitro studies have demonstrated that 3,5-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range. This suggests a potent inhibitory effect on tumor growth .

Antimicrobial Activity

Thienopyrimidine derivatives are also known for their antimicrobial properties. Preliminary studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for bacterial strains such as Staphylococcus aureus and Escherichia coli were reported to be in the low microgram per milliliter range, indicating strong antibacterial potential .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various thienopyrimidine derivatives, including 3,5-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide. Results indicated significant cell death in treated cultures compared to controls, with mechanisms involving apoptosis being suggested .
  • Mechanism of Action : Another investigation focused on the metabolic pathways affected by this compound. It was found to inhibit key enzymes involved in nucleotide synthesis, which is critical for cancer cell proliferation .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
3,5-Dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamideStructureAnticancer, Antimicrobial
Thieno[3,2-d]pyrimidineStructureModerate Anticancer
Benzamide DerivativesStructureVaries; some show anticancer properties

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